

Technical Support Center: High-Purity Synthesis of CAS 75852-49-2

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Compound of Interest

Compound Name: (1,1'-Biphenyl)-3-acetic acid, 4'-methoxy-

CAS No.: 75852-49-2

Cat. No.: B1332205

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Target Analyte: 2-(4'-Methoxy-[1,1'-biphenyl]-3-yl)acetic acid

Technical Overview & Chemical Identity

Welcome to the Advanced Application Support Center. This guide addresses the synthesis and purification of CAS 75852-49-2, chemically identified as 2-(4'-Methoxy-[1,1'-biphenyl]-3-yl)acetic acid (also referred to as (4'-Methoxy-3-biphenyl)acetic acid).

This compound is a critical biphenyl intermediate, typically synthesized via Suzuki-Miyaura cross-coupling reactions. The primary challenges in achieving >99.5% purity involve removing transition metal catalysts (Palladium), eliminating homocoupled byproducts, and separating regioisomers derived from impure starting materials.

Chemical Profile:

- Molecular Formula: C₁₅H₁₄O₃

- Molecular Weight: 242.27 g/mol
- Key Functional Groups: Carboxylic Acid (Acidic handle), Methoxy Ether (Lipophilic), Biphenyl Core (Rigid, planar).
- Solubility: Soluble in organic solvents (DCM, Ethyl Acetate, DMSO); insoluble in water at low pH; soluble in aqueous alkaline solutions (pH > 9).

Troubleshooting Synthesis (Upstream Optimization)

Q: My crude purity is consistently stuck below 90%. What is the likely cause?

A: In biphenyl synthesis (Suzuki coupling), low crude purity is often caused by Protodeboronation or Homocoupling.

- Diagnosis: Check your HPLC trace.
 - Peak at lower RT than Product: Likely the dehalogenated starting material (Ar-H).
 - Peak at very high RT: Likely homocoupled biaryl dimers (Ar-Ar).
- Solution:
 - Oxygen Control: Homocoupling is accelerated by oxygen. Ensure rigorous degassing of solvents (Sparging with Argon for >20 mins) before adding the catalyst.
 - Base Selection: Switch from mild bases (Na_2CO_3) to stronger, bulky bases (e.g., K_3PO_4 or Cs_2CO_3) to accelerate the transmetallation step over side reactions.
 - Water Content: Suzuki coupling requires water for the boronate activation. Ensure your solvent system (e.g., Toluene/Water or Dioxane/Water) maintains the optimal ratio (typically 4:1 or 10:1).

Q: The product has a persistent grey/brown tint even after workup. How do I fix this?

A: This indicates Palladium (Pd) Leaching. Residual Pd is a critical impurity in pharmaceutical intermediates (ICH Q3D guidelines).

- Immediate Action: Do not rely solely on crystallization. You must introduce a metal scavenging step before final crystallization.
- Protocol: Treat the organic phase with Thiol-functionalized Silica (SiliaMetS® Thiol) or Activated Charcoal (10 wt%) at 50°C for 30 minutes, then filter through Celite.

Purification Protocols (Downstream Processing)

Method A: The "Acid-Base Switch" (Primary Purification)

Best for: Removing non-acidic impurities (Homocoupled dimers, unreacted halides).

Since CAS 75852-49-2 contains a carboxylic acid, we can exploit its pKa (~4.5) to separate it from neutral organic impurities.

Step-by-Step Protocol:

- Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc).
- Extraction (Forward): Extract the organic layer with 1M NaOH or 10% Na₂CO₃.
 - Mechanism:^[1]^[2] The target molecule deprotonates (becomes a carboxylate salt) and moves to the aqueous layer. Neutral impurities (homocoupled biphenyls) stay in the EtOAc.
- Wash: Wash the aqueous layer twice with fresh EtOAc (discards impurities).
- Precipitation (Reverse): Cool the aqueous layer to 0-5°C. Slowly acidify with 2M HCl to pH ~2.
 - Observation: The product will precipitate as a white solid.
- Filtration: Filter the solid and wash with cold water.

Method B: Recrystallization (Polishing)

Best for: Achieving >99.5% HPLC purity and removing trace isomers.

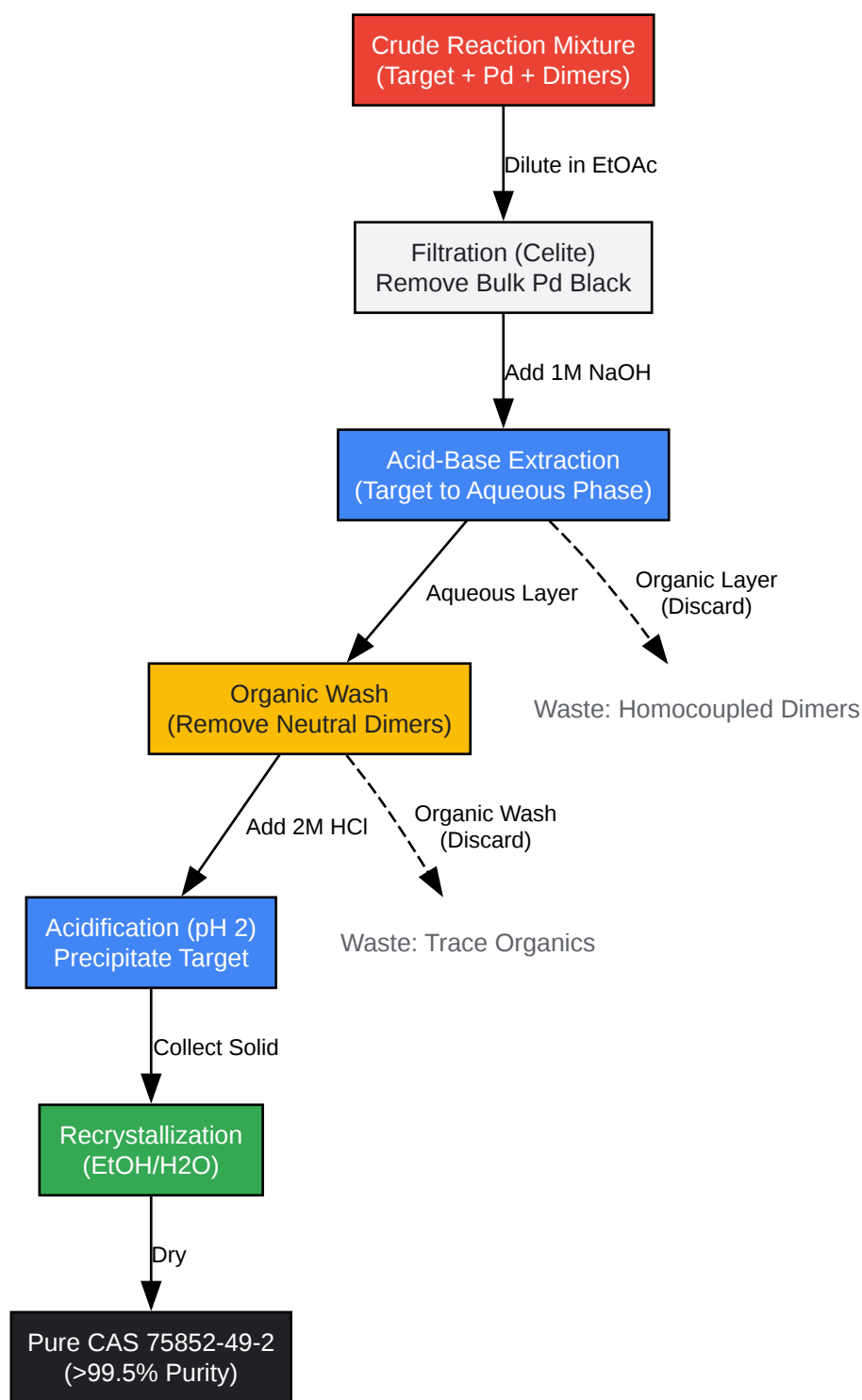
Parameter	Specification
Solvent System	Ethanol / Water (7:3) or Toluene / Heptane
Concentration	1g solute per 5-7 mL solvent
Heating Temp	Reflux (approx. 78°C for EtOH)
Cooling Rate	Slow cool to RT over 4 hours, then 0°C for 2 hours
Yield Target	85-90% recovery

Protocol:

- Dissolve the acid-precipitated solid in boiling Ethanol (minimum volume).
- Slowly add hot Water until slight turbidity persists.
- Add a drop of Ethanol to clear the solution.
- Allow to cool slowly without agitation to form defined crystals (needles or plates).
- Filter and wash with cold Ethanol/Water (1:1).

Process Visualization (Workflow)

The following diagram illustrates the logical flow for purifying CAS 75852-49-2 from a crude Suzuki reaction mixture.



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Caption: Integrated purification workflow leveraging chemical properties (acidity) followed by physical purification (crystallization).

Analytical Validation (QC)

Q: How do I confirm the structure and purity?

A: Use the following analytical battery:

- HPLC-UV (Purity):
 - Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 μm .
 - Mobile Phase: A: 0.1% Phosphoric Acid in Water; B: Acetonitrile.
 - Gradient: 10% B to 90% B over 15 minutes.
 - Note: The biphenyl core absorbs strongly at 254 nm.
- $^1\text{H-NMR}$ (Identity):
 - Look for the characteristic Singlet (~ 3.8 ppm) for the Methoxy group ($-\text{OCH}_3$).
 - Look for the Singlet (~ 3.6 ppm) for the Methylene group ($-\text{CH}_2-\text{COOH}$).
 - Verify the integration of the aromatic region (8 protons).
- ICP-MS (Safety):
 - Mandatory check for Palladium (Pd) content if used for pharmaceutical applications. Limit: <10 ppm.

References

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